![molecular formula C21H15N5O4S3 B14875490 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14875490.png)
9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazole ring, a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, and a sulfamoyl phenyl group. Compounds with such intricate structures are often of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common approach involves the initial formation of the thiazole ring, followed by the construction of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the pyrido[1,2-a]thieno[2,3-d]pyrimidine core are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
What sets 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H15N5O4S3 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
10-methyl-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H15N5O4S3/c1-12-3-2-9-26-17(12)24-19-15(20(26)28)11-16(32-19)18(27)23-13-4-6-14(7-5-13)33(29,30)25-21-22-8-10-31-21/h2-11H,1H3,(H,22,25)(H,23,27) |
InChI Key |
XTJTZRUGUALVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


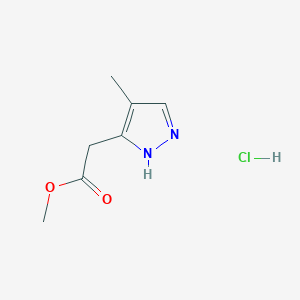
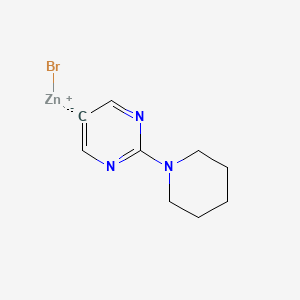
![(2E)-3-(2-methoxyphenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14875414.png)
![N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B14875417.png)
![methyl {[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B14875419.png)
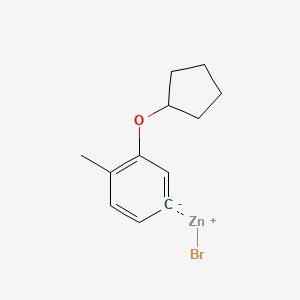
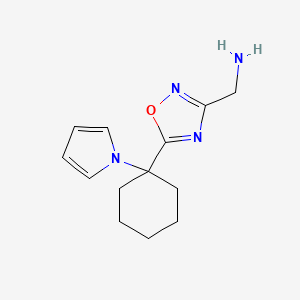
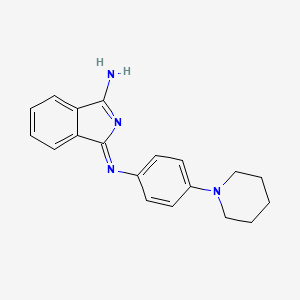
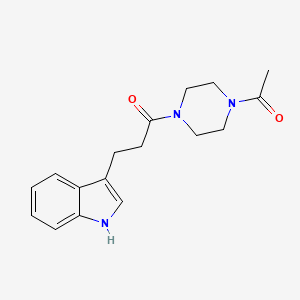
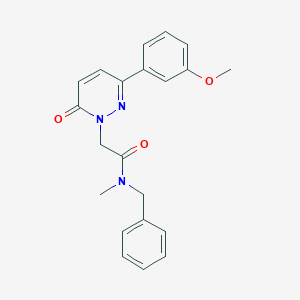

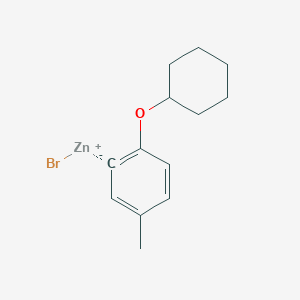
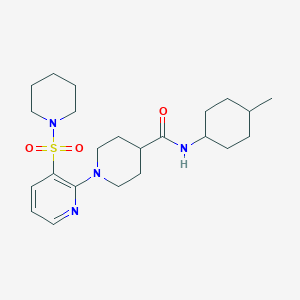
![4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
